![molecular formula C19H12N2O B2472522 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one CAS No. 19591-15-2](/img/structure/B2472522.png)
11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one
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Description
The compound “11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” is a unique chemical with the linear formula C19H12N2O . It has a molecular weight of 284.32 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H12N2O . Unfortunately, the specific structural details or diagrams are not available in the search results.Scientific Research Applications
Precursor of Azomethine Ylides
This compound has been used as a new precursor of azomethine ylides. The possibility of generating azomethine ylides from 11H-benzo[4,5]imidazo[1,2-a]indol-11-one and amino acids has been demonstrated . This is a significant development in the field of organic chemistry .
1,3-Dipolar Cycloaddition Reactions
The compound has been used in 1,3-dipolar cycloaddition reactions with cyclopropenes and maleimides . This has led to the synthesis of cyclopropa[a]pyrrolizines, 3-azabicyclo[3.1.0]hexanes, and pyrrolo[3,4-a]pyrrolizines spiro-fused with a benzo[4,5]imidazo[1,2-a]indole fragment .
Synthesis of Spirocyclic Compounds
The compound has been used in the synthesis of spirocyclic compounds . These compounds were obtained in moderate to good yields, albeit with poor diastereoselectivity .
Insight into Reaction Mechanisms
Density functional theory calculations have been performed using this compound to gain insight into the mechanism of the 1,3-dipolar cycloaddition of 11H-benzo[4,5]imidazo[1,2-a]indol-11-one-derived azomethine ylides to cyclopropenes .
Antiproliferative Activity
Some of the cycloadducts obtained from the reactions involving this compound have been evaluated for their cytotoxic activity against the human erythroleukemia (K562) cell line . This indicates potential applications in cancer research and treatment .
Selective Cyclooxygenase-2 Inhibitors
Derivatives of the compound have been designed and synthesized as selective Cyclooxygenase-2 inhibitors . These inhibitors have potential applications in the treatment of inflammation and pain .
properties
IUPAC Name |
6-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O/c1-11-8-9-16-15(10-11)20-18-13-6-2-4-12-5-3-7-14(17(12)13)19(22)21(16)18/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNQOWYQBLHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987299 |
Source
|
Record name | 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one | |
CAS RN |
67920-93-8 |
Source
|
Record name | 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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